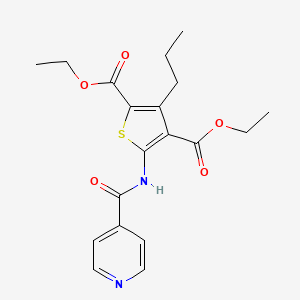
diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate
描述
Diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate (DITP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DITP is a thiophene-based molecule that has been synthesized using a simple and efficient method.
作用机制
The mechanism of action of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate may act by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to have both biochemical and physiological effects. Biochemically, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase. Physiologically, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
实验室实验的优点和局限性
One of the main advantages of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is its simple and efficient synthesis method. diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is also relatively stable and easy to handle in the laboratory. However, one of the limitations of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is its limited solubility in water, which may hinder its application in certain experiments.
未来方向
There are several future directions for the research on diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate. One of the future directions is to further investigate its potential applications as an anti-cancer agent. This may involve studying its mechanism of action and optimizing its structure for improved efficacy. Another future direction is to explore its potential applications in material science, including the synthesis of novel materials with improved properties. Additionally, further research is needed to explore the potential applications of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate in analytical chemistry, including the development of new sensors and detection methods.
科学研究应用
Diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has also been shown to have antimicrobial activity against various bacterial strains. In material science, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In analytical chemistry, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been used as a reagent for the detection of various metal ions.
属性
IUPAC Name |
diethyl 3-propyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-7-13-14(18(23)25-5-2)17(27-15(13)19(24)26-6-3)21-16(22)12-8-10-20-11-9-12/h8-11H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLPQDEEVSJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=NC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-propyl-5-[(pyridin-4-ylcarbonyl)amino]thiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4180531.png)
![3-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4180538.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)

![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4180577.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(phenylthio)acetamide](/img/structure/B4180592.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)